molecular formula C11H13NO3 B12888502 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid CAS No. 539827-14-0

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid

Katalognummer: B12888502
CAS-Nummer: 539827-14-0
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: WNLQICWMXJASTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-chlorobenzoic acid with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

539827-14-0

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-hydroxy-4-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C11H13NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h3-4,7,13H,1-2,5-6H2,(H,14,15)

InChI-Schlüssel

WNLQICWMXJASTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.